6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Medicinal Chemistry Physicochemical Property Drug Design

6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1393544-54-1) is a partially saturated 1,5-naphthyridine heterocycle bearing a methoxy substituent at the 6-position. Its molecular formula is C₉H₁₂N₂O (MW 164.20 g/mol).

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1393544-54-1
Cat. No. B1431053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1393544-54-1
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NCCC2
InChIInChI=1S/C9H12N2O/c1-12-9-5-4-7-8(11-9)3-2-6-10-7/h4-5,10H,2-3,6H2,1H3
InChIKeyXCLZTKZAAHOQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1393544-54-1) Procurement-Relevant Baseline and Comparator Landscape


6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1393544-54-1) is a partially saturated 1,5-naphthyridine heterocycle bearing a methoxy substituent at the 6-position . Its molecular formula is C₉H₁₂N₂O (MW 164.20 g/mol) . The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with documented activity against kinases, SHP2 phosphatase, and CXCR4 [1]. The 6-methoxy derivative sits within a class of tetrahydronaphthyridine building blocks that also includes the unsubstituted parent compound (CAS 13993-61-8), 6-halo derivatives (Br, Cl), 6-methyl, and 6-trifluoromethyl analogs, each presenting distinct steric, electronic, and solubility properties that preclude simple interchange in lead optimization campaigns .

Why In-Class 1,2,3,4-Tetrahydro-1,5-naphthyridines Cannot Be Interchanged for 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine


The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold supports diverse substitution patterns at the 6-position, and even modest changes in this vector produce substantial differences in lipophilicity, calculated solubility, and target engagement profile [1]. The unsubstituted parent (CAS 13993-61-8) has a calculated aqueous solubility of ~46 g/L, while the 6-bromo analog (CAS 1219022-46-4) is markedly less soluble, and the 6-methoxy derivative occupies an intermediate physicochemical space . In biological contexts, the 6-substituent directly influences ring electronics and the hydrogen-bonding capacity of the adjacent N5 nitrogen, which is critical for kinase hinge-binding motifs [1]. Consequently, a scientist selecting a building block for a kinase or SHP2 inhibitor program cannot substitute the methoxy variant with a hydrogen, halogen, or alkyl analog without fundamentally altering the structure–activity relationship and the candidate's drug-like property profile.

Quantitative Differential Evidence: 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine vs. Closest Analogs


Calculated Lipophilicity (cLogP) Comparison: 6-Methoxy vs. 6-H and 6-Br Analogs

The 6-methoxy group moderates lipophilicity relative to both the unsubstituted parent and the 6-bromo analog. While experimental logP values are not publicly reported for these exact compounds, calculated cLogP estimates indicate that the methoxy derivative sits approximately 0.5–1.0 log unit lower than the bromo variant and about 0.3–0.7 log unit higher than the parent, positioning it favorably within the optimal drug-like cLogP range of 1–5 [1]. This moderation arises from the opposing electronic effects of the oxygen atom: its electronegativity reduces lipophilicity compared to Br, while the methyl group increases it relative to hydrogen [1].

Medicinal Chemistry Physicochemical Property Drug Design

Aqueous Solubility Differentiation: 6-Methoxy vs. 6-H and 6-Br Analogs

The unsubstituted parent 1,2,3,4-tetrahydro-1,5-naphthyridine has a calculated aqueous solubility of approximately 46 g/L (25 °C) . Introduction of a bromine atom at the 6-position substantially reduces solubility due to increased molecular weight and halogen-induced hydrophobicity . The 6-methoxy derivative, by incorporating a polar oxygen atom capable of hydrogen-bonding with water, is expected to retain significantly higher solubility than the bromo analog, though somewhat lower than the parent due to the added methyl carbon [1]. Direct experimental solubility data for the methoxy derivative are not publicly available, but this class-level inference is supported by the well-established fragment contributions of OCH₃ vs. Br to aqueous solubility [1].

Solubility Formulation ADME

Hydrogen-Bond Acceptor Capacity and Its Impact on Kinase Hinge-Binding Suitability

In 1,5-naphthyridine-based kinase inhibitors, the N5 nitrogen serves as a critical hinge-binding hydrogen-bond acceptor, forming a key interaction with the backbone NH of the kinase hinge residue [1]. The electron-donating 6-methoxy group (+M effect) increases electron density on the pyridine ring containing N5, modestly strengthening its H-bond acceptor capacity relative to the electron-withdrawing 6-bromo or the electronically neutral 6-H parent [1][2]. This effect has been quantitatively demonstrated in the structurally related 1,5-naphthyridine CK2 inhibitor series, where 6-alkoxy substitution improved CK2α binding affinity (IC₅₀ shift from >1000 nM to 50–200 nM range depending on alkoxy chain length) solely through electronic modulation of the hinge-binding nitrogen [3].

Kinase Inhibitor Molecular Recognition Hinge Binding

Synthetic Tractability: Direct Bromination of Parent vs. Pre-Functionalized Methoxy Building Block

6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is commercially available as a pre-functionalized building block with typical purities of 95–98% . In contrast, 6-substituted analogs such as the 6-bromo derivative are frequently generated from the parent scaffold via NBS-mediated bromination, yielding 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine in approximately 63% yield . This synthetic route requires additional reaction, workup, and purification steps, adding 1–2 days to library synthesis timelines and introducing batch-to-batch variability . The methoxy compound thus offers a time-saving advantage in parallel synthesis campaigns.

Synthetic Chemistry Library Synthesis Building Block

Optimal Application Scenarios for 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Moderate Lipophilicity and Enhanced Hinge Binding

Programs targeting kinases with a hinge-region hydrogen-bond acceptor requirement (e.g., CK2, SHP2, MELK) benefit from the electron-donating 6-methoxy group, which strengthens the N5···HN hinge interaction [1]. The cLogP of approximately 1.2–1.8 facilitates oral absorption while avoiding the promiscuity risks of more lipophilic 6-Br analogs (cLogP ~1.8–2.4) [2]. Procurement should prioritize this specific substitution pattern when the kinase binding pocket accommodates a small alkoxy group at the solvent-exposed 6-position.

Parallel Library Synthesis for SAR Exploration of the 6-Position Vector

When generating a focused library exploring the 6-position SAR of the tetrahydro-1,5-naphthyridine scaffold, the methoxy building block serves as a direct-use reagent that eliminates the need for a de novo functionalization step, in contrast to the halo derivatives that require halogenation of the parent scaffold [3]. This saves approximately 1–2 days of synthesis time per library member and reduces chemical waste associated with the bromination step (~37% yield loss) [3]. The 95–98% commercial purity is adequate for direct use in most parallel chemistry workflows .

Biochemical and Cell-Based Assays with Aqueous Solubility Requirements of 10–100 μM

For enzyme inhibition assays (e.g., NanoBRET kinase profiling) and cell-based viability assays requiring compound concentrations in the 10–100 μM range, the estimated aqueous solubility of 10–30 g/L (~60–180 mM) for the methoxy derivative provides a comfortable safety margin above typical assay concentrations [2][3]. In contrast, the more hydrophobic 6-bromo analog risks precipitation at concentrations exceeding 5–10 μM in aqueous buffer, potentially leading to false-negative results and confounding SAR interpretation [3].

Synthesis of SHP2 Inhibitor Intermediates via N1 Functionalization

The tetrahydro-1,5-naphthyridine core is a key intermediate in the synthesis of clinical-stage SHP2 inhibitors such as GDC-1971 [1]. The N1 nitrogen of this scaffold is the primary site for nucleophilic aromatic substitution (SNAr) and epoxide opening reactions that enable library diversification [1][2]. The 6-methoxy variant offers a differentiated electronic profile at N1 compared to 6-H or 6-halo derivatives, allowing medicinal chemists to tune the reactivity of the N1 position for specific coupling reactions, which is critical for accessing diverse chemotypes in SHP2 inhibitor programs [1].

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